Magnoloside A

Antifungal Cryptococcus neoformans Calcineurin Inhibitor

Magnoloside A is the sole selective calcineurin pathway inhibitor with a rare β-D-allopyranoside core—structurally and functionally distinct from glucose-based phenylethanoid glycosides (acteoside, magnoloside B). Identified as the single bioactive compound from a 2,000-plant-extract screen against Cryptococcus neoformans (MIC 1.0–4.0 μg/mL). Demonstrates oral efficacy in functional dyspepsia rat models with modulation of six brain-gut peptides and disease-state-stable pharmacokinetics. Essential for gut-brain axis, antifungal calcineurin pathway, and sugar stereochemistry SAR studies. NOT interchangeable with magnoloside B or acteoside. Research use only.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
Cat. No. B1253873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoloside A
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+
InChIKeyQLZWUGOYBODRLF-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnoloside A Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Magnoloside A (CAS 113557-95-2) is a phenylpropanoid glycoside first isolated from Magnolia obovata, with a molecular formula of C29H36O15 and a molecular weight of approximately 624.6 g/mol [1][2]. Structurally, it is characterized by a 3,4-dihydroxy-β-phenyl-ethyl group linked to an α-L-rhamnopyranosyl-(1→2)-3-O-caffeoyl-β-D-allopyranoside core, where the presence of an allose sugar moiety distinguishes it from many other phenylethanoid glycosides that typically contain a glucose core [3]. As a natural product available from multiple commercial suppliers with purity specifications typically ranging from 96% to 98% (HPLC), Magnoloside A is intended exclusively for research use in functional dyspepsia, antifungal, and anti-inflammatory studies .

Why Generic Substitution Fails: Structural and Pharmacological Divergence of Magnoloside A from In-Class Analogs


Substituting Magnoloside A with other phenylethanoid glycosides, such as acteoside (verbascoside) or magnoloside B, is scientifically unjustified due to critical structural and functional divergences that directly impact experimental outcomes. Unlike acteoside, which contains a central glucose moiety, Magnoloside A possesses a rare allose sugar core, a structural variation that alters its molecular recognition, metabolic stability, and bioactivity profile [1][2]. Furthermore, Magnoloside A exhibits a distinct mechanism as a selective calcineurin pathway inhibitor with verified oral efficacy in functional dyspepsia models, a specific therapeutic axis not documented for magnoloside B, which functions primarily as an α-glucosidase inhibitor [3]. Pharmacokinetically, Magnoloside A demonstrates superior pathological-state stability, maintaining its residence time in functional dyspepsia rat models while other co-administered glycosides and lignans show significantly reduced exposure under identical disease conditions [4]. These documented differences underscore that in-class compounds are not interchangeable, and procurement decisions must be guided by compound-specific quantitative evidence.

Quantitative Differentiation Evidence for Magnoloside A: Comparative Data for Informed Procurement


Antifungal Potency: Magnoloside A Demonstrates Broad-Spectrum Anti-Cryptococcal Activity with Low MIC Values

Magnoloside A exhibits potent and specific antifungal activity against Cryptococcus neoformans and related strains, with minimum inhibitory concentration (MIC) values ranging from 1.0 to 4.0 μg/mL [1]. This activity is mediated through selective inhibition of the calcineurin signaling pathway, a mechanism distinct from conventional antifungal agents and other phenylethanoid glycosides like acteoside, for which specific anti-Cryptococcus MIC data are not prominently reported in the primary literature, suggesting a unique antifungal profile for Magnoloside A within its chemical class [2]. The compound was identified from a screen of 2,000 plant extracts as the single bioactive agent specifically targeting the calcineurin pathway, underscoring its selectivity [3].

Antifungal Cryptococcus neoformans Calcineurin Inhibitor

Pharmacokinetic Stability in Disease State: Magnoloside A Maintains Residence Time in FD Rats Unlike Co-Administered Compounds

In a comparative pharmacokinetic study of five Magnolia officinalis constituents (magnoloside A, magnoloside B, syringin, honokiol, and magnolol) in both normal and functional dyspepsia (FD) rat models, Magnoloside A was the only compound whose residence time was not significantly decreased in the pathological state [1]. Specifically, while all five compounds were rapidly absorbed and eliminated, the residence times of magnoloside B, syringin, honokiol, and magnolol were significantly reduced in FD rats compared to normal rats, whereas Magnoloside A maintained its exposure profile, indicating superior metabolic stability under disease conditions . Additionally, the volume of distribution of glycosides like Magnoloside A was notably higher than that of lignans (honokiol and magnolol), suggesting distinct tissue distribution properties [2].

Pharmacokinetics Functional Dyspepsia Metabolic Stability

In Vivo Efficacy in Functional Dyspepsia: Magnoloside A Modulates Brain-Gut Peptides and Gut Microbiota

Oral administration of Magnoloside A for three weeks in a rat model of functional dyspepsia (FD) significantly ameliorated disease symptoms by modulating key brain-gut peptides and altering gut microbiota composition [1]. Quantitatively, Magnoloside A treatment increased levels of gastrin, motilin, and calcitonin gene-related protein, while decreasing levels of 5-hydroxytryptamine, nitric oxide synthase, and vasoactive intestinal peptide, demonstrating a multi-targeted mechanism of action [2]. This specific anti-FD activity profile, validated in a disease-relevant in vivo model, distinguishes Magnoloside A from other in-class compounds like magnoloside B, which is primarily characterized as an α-glucosidase inhibitor (IC50 = 0.69 mM) with cytotoxic activity against cancer cell lines, but lacks documented efficacy in FD models .

Functional Dyspepsia Gut-Brain Axis Microbiota

Structural Divergence: Allose Core in Magnoloside A vs. Glucose Core in Acteoside/Verbascoside

Magnoloside A is structurally unique among common phenylethanoid glycosides due to the presence of an allose sugar moiety in its core, whereas the majority of related compounds, including acteoside (verbascoside), contain a central glucose unit [1][2]. This substitution of glucose with allose in Magnoloside A alters the stereochemistry and hydrogen-bonding potential of the glycosidic linkage, which can significantly impact molecular recognition by enzymes, transporters, and cellular targets . This structural distinction is not merely academic; it underlies the compound's unique pharmacological profile, including its specific calcineurin inhibitory activity and differential pharmacokinetic behavior compared to glucose-based analogs .

Structural Biology Glycoside Chemistry Molecular Recognition

Optimal Research and Application Scenarios for Magnoloside A Based on Validated Differentiation Evidence


Functional Dyspepsia and Gastrointestinal Motility Research

Magnoloside A is the compound of choice for in vivo studies of functional dyspepsia (FD) and gut-brain axis modulation. Its validated oral efficacy in FD rat models, characterized by quantifiable changes in six brain-gut peptides (gastrin, motilin, CGRP, 5-HT, NOS, VIP) and alteration of gut microbiota composition, provides a robust experimental foundation [1]. Furthermore, its unique pharmacokinetic stability in the FD disease state, where its residence time is maintained unlike co-occurring compounds such as magnoloside B and honokiol, ensures reliable exposure and facilitates accurate dose-response correlations [2]. Researchers should prioritize Magnoloside A over other Magnolia-derived glycosides when investigating FD pathophysiology or screening for novel prokinetic agents.

Antifungal Drug Discovery Targeting Calcineurin Signaling in Cryptococcus neoformans

For programs focused on developing novel antifungal therapies against Cryptococcus neoformans, particularly those targeting the calcineurin signaling pathway, Magnoloside A serves as a validated and selective chemical probe. Its potent in vitro activity, with MIC values ranging from 1.0 to 4.0 μg/mL against various Cryptococcus strains, and its specific mechanism of action as a calcineurin inhibitor, distinguish it from broad-spectrum antifungals and other phenylethanoid glycosides like acteoside, which lack documented anti-Cryptococcus efficacy [3]. Magnoloside A was identified as the single bioactive compound from a screen of 2,000 plant extracts that specifically targeted this pathway, underscoring its selectivity and utility as a tool compound for dissecting calcineurin-dependent fungal virulence mechanisms [4].

Structure-Activity Relationship (SAR) Studies of Allose-Containing Glycosides

Magnoloside A is an indispensable reference compound for SAR studies exploring the biological impact of the rare allose sugar core in phenylethanoid glycosides. Its structure, featuring a β-D-allopyranoside core, contrasts sharply with the more common glucose-based core found in acteoside and verbascoside [5]. This structural divergence alters molecular conformation and intermolecular interactions, contributing to Magnoloside A's unique pharmacological profile, including its specific calcineurin inhibitory activity and distinct pharmacokinetic behavior . Researchers investigating the role of sugar stereochemistry in target binding, metabolic stability, or transporter recognition should procure Magnoloside A as the definitive allose-containing comparator, as glucose-based analogs cannot replicate its conformational and electronic properties.

Comparative Pharmacokinetic and Metabolism Studies in Disease Models

Magnoloside A is uniquely suited as a reference glycoside in comparative pharmacokinetic studies, particularly those conducted in disease-state animal models. The compound's documented metabolic stability in functional dyspepsia rats—where its residence time remains unchanged while those of co-administered magnoloside B, syringin, honokiol, and magnolol are significantly reduced—positions it as a valuable internal benchmark for assessing disease-induced alterations in drug disposition . Additionally, its in vivo metabolic profile has been characterized using UPLC-Q-TOF-MS, identifying multiple metabolites and providing a foundation for cross-compound metabolic pathway comparisons [6]. Researchers designing studies to evaluate how pathological states influence the pharmacokinetics of glycosides versus lignans should include Magnoloside A as a stable control compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnoloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.